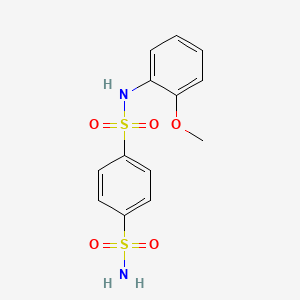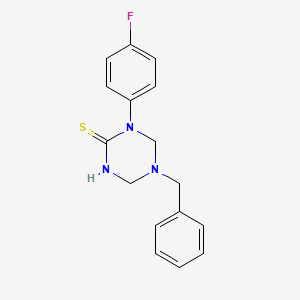
2-(2-phenyl-1H-indol-3-yl)-1H-benzimidazole
Descripción general
Descripción
Synthesis Analysis
The synthesis of 2-(2-phenyl-1H-indol-3-yl)-1H-benzimidazole and its derivatives often involves multi-step chemical processes. One approach includes the condensation of 2-aryl-indol-3-aldehydes with 2-(2/3/4-aminophenyl)benzimidazoles in isopropanol, characterized by elemental and spectral studies, showcasing a method for creating benzimidazole derivatives with potential biological activity (Agarwal et al., 1984). Another method utilizes microwave irradiation to synthesize benzimidazole derivatives, offering advantages in yield and time reduction compared to conventional heating methods (Algul et al., 2008).
Molecular Structure Analysis
The molecular structure of 2-(2-phenyl-1H-indol-3-yl)-1H-benzimidazole derivatives has been examined using various analytical techniques. For instance, the structure of a novel indole derivative was characterized by FTIR, 1H-NMR, 13C-NMR, and HRMS spectral analysis, demonstrating its high cytotoxic potential against leukemia cell lines (Guillon et al., 2018).
Chemical Reactions and Properties
The chemical reactivity and properties of benzimidazole derivatives are influenced by their molecular structure. The introduction of various functional groups can significantly alter their biological activity. For instance, modifications with strong electron-withdrawing substituents have shown to increase anionophoric activity in 1,3-bis(benzimidazol-2-yl)benzene derivatives (Peng et al., 2016).
Physical Properties Analysis
The physical properties of benzimidazole compounds, such as solubility and crystallinity, are crucial for their application in drug formulation. The crystal structure of the title compound, C23H18BrN3O2S2, revealed interactions stabilizing the molecular structure, which are essential for understanding the compound's behavior in biological systems (Usman et al., 2005).
Chemical Properties Analysis
The chemical properties, including the reactivity towards various substrates and conditions, determine the versatility of benzimidazole derivatives in chemical synthesis and pharmaceutical applications. For example, the synthesis of 2-substituted benzimidazolyl heterocycles showcased the reactivity of these compounds under different conditions, providing insights into their potential utility in creating pharmacologically active molecules (Kalalbandi & Seetharamappa, 2016).
Aplicaciones Científicas De Investigación
1. Anti-Inflammatory Activity
A study by Bhor and Pawar (2022) explored the anti-inflammatory activity of various benzimidazole derivatives. They synthesized compounds including benzimidazoles and tested them using the rat-paw-oedema method. Some synthesized drugs showed better anti-inflammation activities compared to the standard drug Indomethacin, highlighting the potential of benzimidazole derivatives in anti-inflammatory applications (Bhor & Pawar, 2022).
2. Anticancer Properties
Anwar et al. (2023) developed a method for synthesizing indole-3-substituted-2-benzimidazoles, demonstrating their efficacy as anti-cancer agents against various cancer cell lines. This indicates the potential of 2-(2-phenyl-1H-indol-3-yl)-1H-benzimidazole derivatives in cancer treatment (Anwar et al., 2023).
3. Antitubercular and CNS Activities
Agarwal, Agarwal, and Kumar (1984) reported significant antitubercular activity in some benzimidazole derivatives. They synthesized indole derivatives and tested them against Mycobacterium tuberculosis, indicating potential applications in tuberculosis treatment (Agarwal, Agarwal, & Kumar, 1984).
4. Antimicrobial Activity
Karalı et al. (2004) synthesized benzimidazole derivatives and evaluated them for antimicrobial activity against various pathogens. Some derivatives demonstrated activity against Staphylococcus epidermidis, indicating potential use in combating bacterial infections (Karalı et al., 2004).
5. Vasorelaxant Leads for Hypertensive Diseases
Estrada-Soto et al. (2006) investigated the relaxant activity of benzimidazole derivatives on isolated rat aortic rings, identifying compounds with potent vasorelaxant effects. This suggests potential therapeutic applications for hypertensive diseases (Estrada-Soto et al., 2006).
6. Cytotoxic Potential Against Leukemia Cell Lines
Guillon et al. (2018) synthesized a compound involving a benzimidazole derivative and found it to exhibit high cytotoxic potential against various leukemia cell lines, pointing to possible applications in leukemia treatment (Guillon et al., 2018).
7. Hyaluronidase Inhibitory Activity
Algul et al. (2008) synthesized benzimidazole, benzothiazole, and indole derivatives and tested them for hyaluronidase inhibitory activity. The study indicates the potential of these compounds in therapies involving hyaluronidase inhibition (Algul et al., 2008).
8. Methicillin-Resistant Staphylococcus Aureus (MRSA) Inhibitors
Chaudhari et al. (2020) described the synthesis of N-substituted phenyl acetamide benzimidazole derivatives and their effectiveness against MRSA. This highlights potential applications in combating antibiotic-resistant bacteria (Chaudhari et al., 2020).
Mecanismo De Acción
Direcciones Futuras
The future directions for research on “2-(2-phenyl-1H-indol-3-yl)-1H-benzimidazole” would likely depend on its potential applications. For example, if it shows promise as a pharmaceutical compound, future research might focus on optimizing its synthesis, studying its mechanism of action, and conducting preclinical and clinical trials .
Propiedades
IUPAC Name |
2-(2-phenyl-1H-indol-3-yl)-1H-benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3/c1-2-8-14(9-3-1)20-19(15-10-4-5-11-16(15)22-20)21-23-17-12-6-7-13-18(17)24-21/h1-13,22H,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEAJUYPACHXHRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C4=NC5=CC=CC=C5N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40353729 | |
| Record name | 1H-Benzimidazole, 2-(2-phenyl-1H-indol-3-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40353729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-phenyl-1H-indol-3-yl)-1H-benzimidazole | |
CAS RN |
300572-26-3 | |
| Record name | 1H-Benzimidazole, 2-(2-phenyl-1H-indol-3-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40353729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(3-bromophenyl)-4-[(dimethylamino)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B5639169.png)
![(3S*,4R*)-1-[(3-chloro-4-fluorophenoxy)acetyl]-4-isopropyl-N,N-dimethyl-3-pyrrolidinamine](/img/structure/B5639173.png)

![9-(3-cyclohexen-1-ylcarbonyl)-2-(2-methoxyethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5639180.png)
![(1S*,5R*)-6-[(2-methyl-1,3-thiazol-4-yl)carbonyl]-3-(pyridin-2-ylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5639187.png)

![2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(4-methylphenyl)acetamide](/img/structure/B5639215.png)

![2-(3-methyl-2-buten-1-yl)-8-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5639218.png)
![1-(6-ethyl-2-methylpyrimidin-4-yl)-N-[(2-phenyl-1,3-oxazol-4-yl)methyl]piperidin-4-amine](/img/structure/B5639223.png)
![N-(2-fluorophenyl)-3-[1-(3-thienylcarbonyl)piperidin-3-yl]propanamide](/img/structure/B5639233.png)
![methyl 4-[(2,4-dimethoxybenzoyl)amino]benzoate](/img/structure/B5639247.png)
